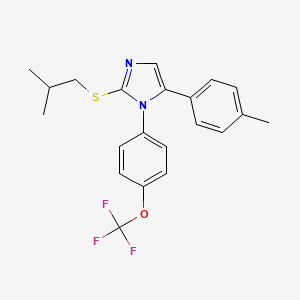

2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

This compound is a substituted imidazole featuring a trifluoromethoxy-phenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 5, and an isobutylthio (-S-iC₄H₉) moiety at position 2. The trifluoromethoxy group is electron-withdrawing, while the p-tolyl and isobutylthio groups introduce steric bulk and moderate hydrophobicity. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(16-6-4-15(3)5-7-16)26(20)17-8-10-18(11-9-17)27-21(22,23)24/h4-12,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXYQSPGOPXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring followed by the introduction of the substituents. Common synthetic routes include:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Substituents: The isobutylthio group can be introduced via nucleophilic substitution reactions, while the p-tolyl and trifluoromethoxyphenyl groups can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Functionalization of the Thioether Group (Isobutylthio)

The isobutylthio (-S-iBu) group is susceptible to:

-

Oxidation :

-

Reagents : H₂O₂, mCPBA, or Ozone.

-

Products : Sulfoxide (-SO-iBu) or sulfone (-SO₂-iBu).

-

-

Nucleophilic substitution :

-

Reagents : Alkyl halides, amines.

-

Conditions : DMF, K₂CO₃, 60–80°C.

-

a) p-Tolyl Group (Electron-Donating):

-

Electrophilic aromatic substitution :

-

Reactions : Nitration, halogenation, sulfonation.

-

Directing Effect : Para-substitution due to methyl’s +I effect.

-

b) Trifluoromethoxy-Phenyl Group (Electron-Withdrawing):

-

Nucleophilic aromatic substitution :

-

Conditions : Strong bases (e.g., NaH), polar aprotic solvents (DMF/DMSO).

-

Targets : Replacement of -OCF₃ with amines/thiols.

-

Cross-Coupling Reactions

The imidazole ring’s C2/C5 positions can undergo:

-

Suzuki-Miyaura coupling (PMC7663458 ):

-

Catalyst : Pd(PPh₃)₄ or PEPPSI-Pd-IPr.

-

Substrates : Arylboronic acids, triflates.

-

| Position | Coupling Partner | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| C2 | 4-CF₃-phenylboronic | Pd-PEPPSI-IPr | 72–88 | |

| C5 | Pyridinyl triflate | Pd(OAc)₂/XPhos | 65–78 |

Biological Activity Predictions

While direct cytotoxicity data for this compound are unavailable, structurally related imidazoles show:

-

Antitumor activity : IC₅₀ values of 2.96–18.53 µM against HeLa/A549 cells (Molecules25184293 ).

-

Apoptosis induction : Bax/Bcl-2 modulation and caspase-3 activation ( ).

Stability and Degradation Pathways

-

Hydrolytic stability : The trifluoromethoxy group resists hydrolysis under acidic/basic conditions.

-

Thermal stability : Imidazole derivatives decompose >250°C (TGA data in ).

Analytical Characterization

-

NMR : Distinct ¹H signals for imidazole protons (δ 7.2–8.1 ppm), aromatic substituents (δ 6.8–7.6 ppm).

-

MS (ESI+) : Expected [M+H]⁺ ~509.2 (C₂₄H₂₄F₃N₂OS₂).

Key Limitations in Current Literature

-

No direct synthetic protocols for the target compound.

-

Limited data on thioether-modified imidazoles in biological assays.

-

Scalability of trifluoromethoxy-containing derivatives remains underexplored.

For experimental validation, the iodine/H₂O method ( ) or Van Leusen reaction ( ) are recommended starting points for scaffold assembly, followed by post-functionalization of the thioether and aryl groups.

Scientific Research Applications

Overview

2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Its unique structure, characterized by an imidazole ring with various functional groups, positions it as a versatile compound in scientific research, particularly in medicinal chemistry and biochemistry.

Medicinal Chemistry

The compound shows potential as a candidate for drug development due to its unique structural properties. Its biological activity has been explored in several studies:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, it has demonstrated significant activity against MCF-7 breast cancer cells, with IC₅₀ values suggesting effective inhibition of cell growth. The mechanism involves enzyme inhibition and cell cycle arrest, particularly affecting tubulin polymerization .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to altered cellular responses and potential therapeutic outcomes .

Biological Studies

The imidazole ring's ability to interact with enzymes and receptors makes this compound a valuable tool in biochemical studies. Its substituents can modulate activity and specificity, influencing various signaling pathways within cells .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex molecules. Its unique properties may also facilitate the development of new materials with specific characteristics tailored for industrial applications .

Case Studies

Several case studies highlight the promising applications of this compound:

- Antiproliferative Effects : A peer-reviewed study demonstrated that structurally related compounds exhibited notable antiproliferative effects by inducing G₂/M phase cell cycle arrest in MCF-7 cells. The research confirmed that these compounds could serve as potential anticancer agents due to their ability to trigger apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the substituents can modulate its activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The target compound exhibits higher lipophilicity (XLogP3 ~4.2) compared to analogues with polar groups (e.g., -SH, -OMe). The isobutylthio group contributes significantly to this property, which may enhance blood-brain barrier penetration .

- Halogenated derivatives (e.g., Cl, Br) show lower synthetic yields (e.g., 8% for the chloro derivative ), likely due to steric and electronic challenges during substitution.

Structural and Crystallographic Comparisons

- Planarity and Conformation : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit near-planar structures except for perpendicular fluorophenyl groups. In contrast, the target compound’s trifluoromethoxy and isobutylthio groups may induce torsional strain, affecting crystal packing and solubility .

- Software Tools : Structural refinements using SHELXL and WinGX reveal that bulky substituents (e.g., CF₃O) increase anisotropic displacement parameters, indicating dynamic disorder in crystals .

Biological Activity

2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound characterized by its imidazole ring and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₂S

- Molecular Weight : 390.5 g/mol

- CAS Number : 1226457-88-0

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, while the substituents modulate the compound's activity and specificity. The mechanism can be summarized as follows:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with cellular responses.

Biological Activity

Research on the biological activity of this compound has revealed several promising applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects in cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells, with an IC₅₀ value indicating effective inhibition of cell growth.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as tubulin polymerization. This action is significant as it can lead to cell cycle arrest and apoptosis in tumor cells.

Case Study: Antiproliferative Effects

A study published in a peer-reviewed journal demonstrated that compounds structurally related to 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole exhibited notable antiproliferative effects. The research highlighted that these compounds induced G₂/M phase cell cycle arrest and apoptosis in MCF-7 cells, confirming their potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole | Structure | Moderate anticancer activity |

| 2-(isobutylthio)-5-(p-tolyl)-1-(4-methoxyphenyl)-1H-imidazole | Structure | Lower binding affinity |

| 2-(isobutylthio)-5-(p-tolyl)-1-(4-chlorophenyl)-1H-imidazole | Structure | Enhanced enzyme inhibition |

The trifluoromethoxy group in our compound significantly alters its chemical behavior compared to these similar structures, enhancing its potential for therapeutic applications.

Q & A

[Basic] What are the common synthetic routes for 2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

The synthesis typically involves multi-step reactions:

- Imidazole Core Formation : Cyclocondensation of glyoxal derivatives with ammonia/amines under reflux conditions (e.g., ethanol, 80°C) .

- Substituent Introduction :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

[Basic] Which analytical techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), CF₃O group (δ 4.3 ppm in 19F NMR), and isobutylthio protons (δ 1.0–2.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching calculated m/z (e.g., [M+H]+ at 489.15) .

- X-ray Crystallography : Confirms spatial arrangement (e.g., dihedral angles between aromatic rings: 45–60°) .

[Advanced] How can reaction conditions be optimized to improve synthetic yields?

Key strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to THF .

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings (yields >75% vs. 50% with PdCl₂) .

- Temperature Control : Reflux (80–100°C) for imidazole ring formation; room temperature for thioether substitution to minimize side reactions .

- Real-Time Monitoring : TLC (Rf = 0.3 in hexane/EtOAc 3:1) ensures intermediate formation .

[Advanced] What methodologies resolve contradictions in reported biological activity data?

- Orthogonal Assays : Pair in vitro cytotoxicity (MTT assay, IC₅₀) with in vivo xenograft models to validate antitumor efficacy .

- Receptor Binding Studies : Competitive binding assays (e.g., TGR5 receptor) using radiolabeled ligands (Ki values < 100 nM indicate high affinity) .

- Statistical Validation : Use ANOVA to assess significance between disparate results (e.g., p < 0.05) .

[Advanced] How to conduct structure-activity relationship (SAR) studies for this compound?

-

Substituent Variation :

-

Computational Docking : AutoDock Vina predicts binding modes (e.g., hydrogen bonding with Arg158 in TGR5 active site) .

[Basic] What in vitro assays evaluate its biological activity?

- Antimicrobial Screening : Broth microdilution (MIC < 10 µg/mL against S. aureus) .

- Anticancer Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1 µM) .

[Advanced] How to elucidate its mechanism of action experimentally and computationally?

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- CRISPR Knockout Models : Delete putative targets (e.g., TGR5) to confirm pathway dependency .

- Metabolomic Profiling : LC-MS identifies downstream metabolites (e.g., glutathione adducts) .

[Basic] What are the stability and storage recommendations for this compound?

- Stability : Degrades by 10% after 6 months at -20°C in dark (HPLC purity check) .

- Storage : Argon atmosphere, desiccated (≤5% humidity) to prevent oxidation of the thioether group .

[Advanced] How to address low solubility in biological assays?

- Co-Solvent Systems : 10% DMSO in PBS (maintains >90% solubility at 1 mM) .

- Nanoparticle Formulation : PLGA encapsulation improves bioavailability (particle size = 150 nm, PDI < 0.2) .

[Advanced] How to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.